(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 170749-88-9
VCID: VC4361762
InChI: InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2
SMILES: C1CC(CN(C1)CC2=CC=CS2)CO
Molecular Formula: C11H17NOS
Molecular Weight: 211.32

(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol

CAS No.: 170749-88-9

Cat. No.: VC4361762

Molecular Formula: C11H17NOS

Molecular Weight: 211.32

* For research use only. Not for human or veterinary use.

(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol - 170749-88-9

Specification

CAS No. 170749-88-9
Molecular Formula C11H17NOS
Molecular Weight 211.32
IUPAC Name [1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2
Standard InChI Key KCDLXIQEVPMPMI-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=CS2)CO

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol, reflects its core structure:

  • Piperidine ring: A six-membered amine ring.

  • Thiophene-methyl group: A sulfur-containing aromatic ring (thiophene) attached via a methyl group at the piperidine’s 1-position.

  • Hydroxymethyl group: A -CH2_2OH substituent at the piperidine’s 3-position.

Key Identifiers:

PropertyValueSource
CAS Number170749-88-9
Molecular FormulaC11_{11}H17_{17}NOS
Molecular Weight211.32 g/mol
IUPAC Name[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol

Synthesis and Reaction Pathways

The synthesis of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol involves multi-step organic reactions, typically starting from thiophene derivatives and piperidine precursors.

Key Synthetic Steps:

  • Alkylation of Piperidine:

    • Piperidine is alkylated with a thiophene-containing alkyl halide (e.g., 2-(chloromethyl)thiophene) to introduce the thiophene-methyl group.

    • Example:

      Piperidine+2-(chloromethyl)thiopheneBase1-(thiophen-2-ylmethyl)piperidine\text{Piperidine} + \text{2-(chloromethyl)thiophene} \xrightarrow{\text{Base}} \text{1-(thiophen-2-ylmethyl)piperidine}
  • Hydroxymethyl Introduction:

    • The hydroxymethyl group is introduced via oxidation or reduction of a precursor (e.g., a ketone or ester).

    • Example (Reduction):

      1-(thiophen-2-ylmethyl)piperidin-3-yl)ketoneLiAlH4(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol\text{1-(thiophen-2-ylmethyl)piperidin-3-yl)ketone} \xrightarrow{\text{LiAlH}_4} \text{(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol}

These methods align with strategies used for structurally related compounds, such as (1-((3-methylthiophen-2-yl)methyl)piperidin-3-yl)methanol (CAS: 864410-31-1).

CompoundMolecular Weight (g/mol)LogPPSA (Ų)Source
(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol211.321.8*49.6*
(1-((3-methylthiophen-2-yl)methyl)piperidin-3-yl)methanol225.352.149.6
Piperidin-3-ylmethanol115.18-0.232.7

*Predicted using computational tools (e.g., ChemAxon).

Challenges and Future Directions

  • Synthetic Optimization: Current yields for multi-step syntheses are suboptimal (~50% for related compounds).

  • Target Identification: The compound’s mechanism of action remains uncharacterized.

  • Toxicity Profiling: Preliminary data on analogs suggest potential hepatotoxicity at high doses .

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